1-Pyrenebutylamine

Catalog No.
S617089
CAS No.
205488-15-9
M.F
C20H19N
M. Wt
273.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenebutylamine

CAS Number

205488-15-9

Product Name

1-Pyrenebutylamine

IUPAC Name

4-pyren-1-ylbutan-1-amine

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C20H19N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13,21H2

InChI Key

BKRIEFUMDWSFKX-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN

Synonyms

1-Pyrenebutanamine; 1-(4-Aminobutyl)pyrene; 4-(1-Pyrenyl)butylamine

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN
  • Fluorescence

    Pyrene exhibits strong fluorescence, meaning it absorbs light at one wavelength and emits it at a longer wavelength. This property allows 1-PyrB to be used as a fluorescent probe to study various biological processes in living cells. For instance, researchers have utilized 1-PyrB to monitor changes in membrane fluidity and lipid order within cells [].

  • Amphiphilicity

    1-PyrB possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This amphiphilic nature enables it to interact with both water and organic solvents, making it valuable for studying membrane-protein interactions. By incorporating 1-PyrB into model membranes, scientists can gain insights into how various molecules interact with and potentially disrupt these crucial cellular structures [].

  • Self-assembly

    1-PyrB can self-assemble into various supramolecular structures, such as micelles and vesicles. These self-assembled structures have potential applications in drug delivery, as they can encapsulate and transport therapeutic agents within cells [].

1-Pyrenebutylamine is an organic compound characterized by its pyrene moiety, a polycyclic aromatic hydrocarbon, which is linked to a butylamine group. The chemical formula for 1-Pyrenebutylamine is C17H19N, and it has a molecular weight of approximately 253.35 g/mol. This compound exhibits unique properties due to the presence of the pyrene structure, which is known for its fluorescent characteristics and ability to form π-π stacking interactions. The compound is generally presented as a solid and is noted for its limited solubility in water, making it more compatible with organic solvents.

That lead to the formation of several photoproducts, such as 1,6-pyrenedione and 1,8-pyrenedione when subjected to UV light in aqueous or micellar environments . Additionally, it can react with electrophiles due to the nucleophilic nature of the amine group, facilitating further synthetic transformations.

The biological activity of 1-Pyrenebutylamine has been explored primarily in the context of its interactions with biological macromolecules. Its ability to intercalate into DNA and proteins makes it a candidate for studies related to phototoxicity and photodynamic therapy. Research indicates that compounds like 1-Pyrenebutylamine can sensitize reactive oxygen species production, leading to DNA damage under light exposure . Furthermore, its potential role as a fluorescent probe allows for applications in cellular imaging and tracking biological processes.

The synthesis of 1-Pyrenebutylamine typically involves several steps:

  • Formation of 1-Pyrenemethylamine: This precursor can be synthesized from pyrene through alkylation reactions.
  • Alkylation with Butylamine: The final step involves reacting 1-Pyrenemethylamine with butyl bromide or another suitable alkyl halide in the presence of a base like potassium carbonate in an organic solvent such as benzene or THF .
  • Purification: The product can be purified through techniques such as recrystallization or chromatography.

1-Pyrenebutylamine has several notable applications:

  • Fluorescent Probes: Due to its fluorescent properties, it is used in biological imaging and as a marker in various assays.
  • Nanotechnology: It serves as a stabilizing agent for nanoparticles, particularly gold nanoparticles, enhancing their stability and functionality .
  • Photodynamic Therapy: Its ability to generate reactive oxygen species upon light activation positions it as a potential agent in cancer treatment strategies.

Interaction studies involving 1-Pyrenebutylamine focus on its binding affinity with biomolecules. For instance, research has shown that it can effectively intercalate into DNA structures, leading to conformational changes that may affect genetic expression. Additionally, studies on its interaction with proteins have indicated that it can influence protein folding and stability through hydrophobic interactions and π-π stacking .

Several compounds share structural similarities with 1-Pyrenebutylamine, mainly due to the presence of the pyrene moiety or amine functionalities. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-PyrenemethylaminePyrene linked to a methylamineExhibits strong fluorescence; used in photochemical studies .
1-AminopyreneAmino group directly attached to pyreneKnown for its ability to form stable complexes with metal ions .
Pyrene-1-butyric acidPyrene linked to a carboxylic acidUtilized in drug delivery systems due to its amphiphilic nature .

Uniqueness of 1-Pyrenebutylamine:
The unique aspect of 1-Pyrenebutylamine lies in its combination of a longer butyl chain which enhances solubility in organic solvents compared to other derivatives while retaining the photophysical properties associated with pyrene. This makes it particularly useful in applications requiring both solubility and fluorescence.

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

1-Pyrenebutanamine

Dates

Modify: 2023-08-15

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